



# Application Notes and Protocols for Empagliflozin Cell-Based Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Empagliflozin |           |
| Cat. No.:            | B1684318      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Empagliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, **empagliflozin** reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[1][2] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes.[1]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of **empagliflozin** on glucose uptake. The primary method described is a non-radioactive, fluorescence-based assay using the glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[3][4][5]

## **Mechanism of Action: SGLT2 Inhibition**

**Empagliflozin** selectively targets and inhibits SGLT2, preventing the cotransport of sodium and glucose from the glomerular filtrate into renal epithelial cells. This leads to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion.[1][6] In



vitro cell-based assays are crucial for characterizing the potency and selectivity of SGLT2 inhibitors like **empagliflozin**.



Click to download full resolution via product page

Caption: Empagliflozin inhibits SGLT2-mediated glucose reabsorption.

## **Quantitative Data Summary**

The following table summarizes quantitative data for SGLT2 inhibitors from various cell-based assays. This allows for a comparative overview of their potency and effects on glucose uptake.



| Compound      | Cell Line                                             | Assay Type              | Parameter  | Value                                                 | Reference |
|---------------|-------------------------------------------------------|-------------------------|------------|-------------------------------------------------------|-----------|
| Empagliflozin | Human CD4+<br>T cells                                 | [14C] glucose<br>uptake | Inhibition | Significant reduction                                 | [7]       |
| Empagliflozin | Primary human renal proximal tubular epithelial cells | 2-NBDG<br>uptake        | Inhibition | Significant<br>reduction at<br>10, 100, and<br>500 nM | [8]       |
| Empagliflozin | HEK293<br>expressing<br>hSGLT2                        | Not specified           | IC50       | 3.1 nM                                                | [9]       |
| Dapagliflozin | HK-2                                                  | 2-NBDG<br>uptake        | Inhibition | 43.7%<br>reduction at<br>500 nM                       | [5]       |
| Phlorizin     | HK-2                                                  | 2-NBDG<br>uptake        | Inhibition | 30.2%<br>reduction at<br>100 μΜ                       | [5]       |
| Phlorizin     | HEK293<br>expressing<br>hSGLT1/hSG<br>LT2             | 2-NBDG<br>uptake        | Inhibition | Complete<br>inhibition at<br>100 μΜ                   | [3]       |

# Experimental Protocols 2-NBDG Glucose Uptake Assay in HK-2 Cells

This protocol describes a method for measuring glucose uptake in human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[5]

#### Materials:

HK-2 cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Sodium-containing buffer (e.g., Krebs-Ringer bicarbonate buffer)
- Sodium-free buffer (replace NaCl with choline chloride)
- 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
- Empagliflozin
- 96-well black, clear-bottom plates
- Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
- Fluorescence microscope (optional)

#### Cell Culture:

- Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
- Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 2-5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.[10]

#### Assay Procedure:

- Cell Treatment:
  - Remove the culture medium and wash the cells twice with warm PBS.



Treat the cells with various concentrations of empagliflozin or vehicle control in serum-free medium for 1-2 hours at 37°C.[10] For a positive control for glucose uptake inhibition, a non-specific glucose transporter inhibitor like phloretin can be used.[11]

#### Glucose Uptake:

- After incubation with the test compound, remove the medium and wash the cells once with warm PBS.
- $\circ$  Add 100  $\mu$ L of 2-NBDG working solution (e.g., 200  $\mu$ M in sodium-containing or sodium-free buffer) to each well.[5][11]
- Incubate the plate at 37°C for 30-60 minutes.[5][10] The optimal incubation time may vary depending on the cell type.[11]

#### Measurement:

- Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
- Add 100 μL of PBS or a cell lysis buffer to each well.
- Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
- (Optional) Visualize glucose uptake under a fluorescence microscope.

#### Data Analysis:

- Subtract the background fluorescence from wells without cells.
- Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.
- Plot the percentage of inhibition against the logarithm of the empagliflozin concentration to determine the IC50 value.





Click to download full resolution via product page

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.



# Glucose Uptake Assay in SGLT2-Expressing Recombinant Cells

For more specific analysis of SGLT2 inhibition, a similar protocol can be employed using a cell line that does not endogenously express SGLTs (e.g., HEK293 or CHO cells) but has been stably transfected to express human SGLT2.[3][4]

Key Differences from the HK-2 Protocol:

- Cell Line: Use HEK293 or CHO cells stably expressing human SGLT2.[3][4] A control cell line (parental or mock-transfected) should be used to determine non-SGLT2-mediated glucose uptake.
- Controls: Include a non-transfected or mock-transfected cell line to confirm that the observed glucose uptake is SGLT2-dependent.
- Buffer Composition: The use of sodium-containing and sodium-free buffers is critical to demonstrate the sodium-dependency of SGLT2-mediated transport.

The remainder of the protocol, including the use of 2-NBDG, incubation times, and measurement techniques, would be similar to the one described for HK-2 cells.

# **Concluding Remarks**

The provided protocols offer robust and reproducible methods for assessing the inhibitory effect of **empagliflozin** on SGLT2-mediated glucose uptake in a cell-based setting. These assays are invaluable tools for the discovery and characterization of novel SGLT2 inhibitors and for further elucidating the cellular mechanisms of existing drugs like **empagliflozin**. The use of a non-radioactive, fluorescent glucose analog provides a safer and more convenient alternative to traditional radiolabeled assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed-effects modelling to quantify the effect of empagliflozin on renal glucose reabsorption in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of the Na+-glucose transporter SGLT2 reduces glucose uptake and IFNy release from activated human CD4+ T cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- To cite this document: BenchChem. [Application Notes and Protocols for Empagliflozin Cell-Based Glucose Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684318#empagliflozin-cell-based-assay-protocolsfor-glucose-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com